1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol
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Overview
Description
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol: is a chemical compound with the molecular formula C30H68O3Si3 It is characterized by the presence of silyloxy groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol typically involves the reaction of propanol derivatives with tri(propan-2-yl)silyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the silyloxy groups. The reaction conditions often include heating the mixture in an inert atmosphere to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol involves its interaction with molecular targets through its silyloxy groups. These groups can form stable bonds with various substrates, facilitating reactions such as catalysis and complex formation. The pathways involved often include the formation of intermediate species that undergo further transformations to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trimethylsilyloxy)propan-2-ol: Similar in structure but with trimethylsilyl groups instead of tri(propan-2-yl)silyl groups.
1,3-Bis(triethylsilyloxy)propan-2-ol: Contains triethylsilyl groups, offering different steric and electronic properties.
1,3-Bis(tri(propan-2-yl)silyloxy)propan-2-yloxy-tri(propan-2-yl)silane: A related compound with an additional silyloxy group.
Uniqueness
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol is unique due to its specific silyloxy groups, which provide distinct steric and electronic properties. These properties make it particularly useful in applications requiring stable silicon-containing compounds .
Properties
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H48O3Si2/c1-15(2)25(16(3)4,17(5)6)23-13-21(22)14-24-26(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCRMADSGPACI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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